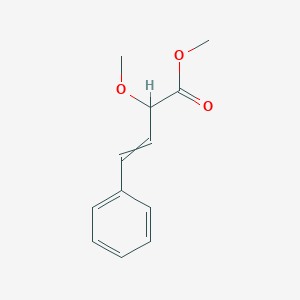![molecular formula C18H29NO3 B14191170 N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide CAS No. 920277-24-3](/img/structure/B14191170.png)
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide is a complex organic compound with a unique structure that includes a benzamide group attached to a heptyl chain and a dihydroxybutan moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the stereospecific reaction of D-gulonic acid γ-lactone with appropriate reagents to form the desired stereoisomer . The reaction conditions often include the use of Lewis acids and other catalysts to promote the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better product purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules In biology, it may serve as a ligand for studying protein-ligand interactions or as a probe for investigating cellular pathways
Mécanisme D'action
The mechanism of action of N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide include other dihydroxybutan derivatives and benzamide analogs. Examples include (2S,3R)-3-amino-2-hydroxybutanoic acid and its derivatives .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure imparts specific properties and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
920277-24-3 |
|---|---|
Formule moléculaire |
C18H29NO3 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide |
InChI |
InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-15-9-11-16(12-10-15)18(22)19-17(13-20)14(2)21/h9-12,14,17,20-21H,3-8,13H2,1-2H3,(H,19,22)/t14-,17+/m1/s1 |
Clé InChI |
UXFKLKOWCGXOLR-PBHICJAKSA-N |
SMILES isomérique |
CCCCCCCC1=CC=C(C=C1)C(=O)N[C@@H](CO)[C@@H](C)O |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)C(=O)NC(CO)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2,6-dimethylphenyl)-4-methylsulfonyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one](/img/structure/B14191090.png)

![1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B14191110.png)
![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
![4-Methyl-N-[(1S,2R)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B14191120.png)



![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene](/img/structure/B14191161.png)



![[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde](/img/structure/B14191188.png)
